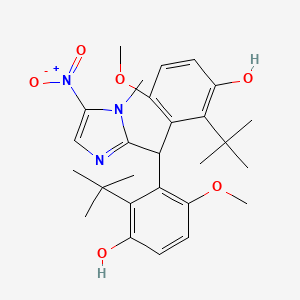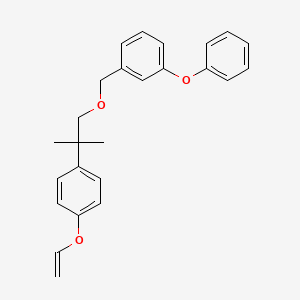
Benzene, 1-((2-(4-(ethenyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-((2-(4-(ethenyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is a complex organic compound characterized by its aromatic benzene ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-(ethenyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic aromatic substitution reactionsCommon reagents used in these reactions include strong electrophiles and nucleophiles, such as bromine and sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The process often includes purification steps such as distillation and recrystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-((2-(4-(ethenyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can lead to the formation of simpler aromatic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the benzene ring are replaced by other groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Substitution: Electrophilic reagents like bromine and nucleophilic reagents like sodium hydroxide are used under controlled temperatures and solvents
Major Products
The major products formed from these reactions include phenolic compounds, reduced aromatic hydrocarbons, and substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Benzene, 1-((2-(4-(ethenyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Benzene, 1-((2-(4-(ethenyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with molecular targets through its functional groups. The ethenyloxy and phenoxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-methyl-4-(phenylmethyl)-: Similar in having a benzene ring with different substituents.
Benzene, 1-ethoxy-4-methyl-: Shares the ethoxy group but differs in the overall structure.
Eigenschaften
CAS-Nummer |
80844-19-5 |
|---|---|
Molekularformel |
C25H26O3 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
1-ethenoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C25H26O3/c1-4-27-22-15-13-21(14-16-22)25(2,3)19-26-18-20-9-8-12-24(17-20)28-23-10-6-5-7-11-23/h4-17H,1,18-19H2,2-3H3 |
InChI-Schlüssel |
QATSPQBSTGQYHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



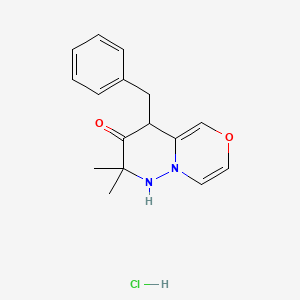
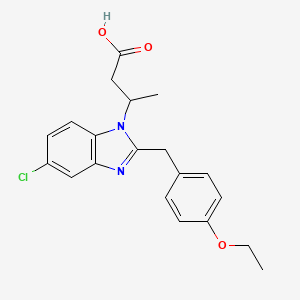
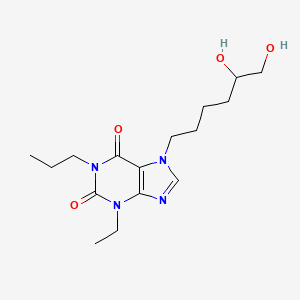
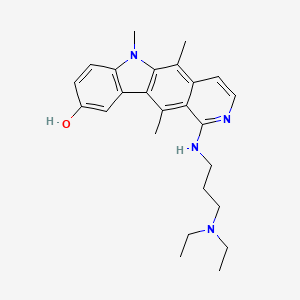
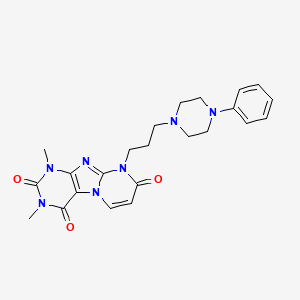
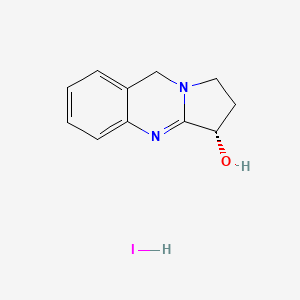
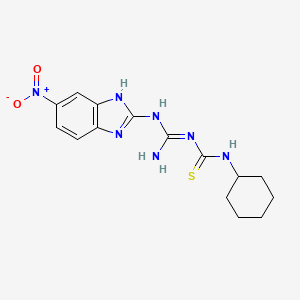
![benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate](/img/structure/B12749130.png)
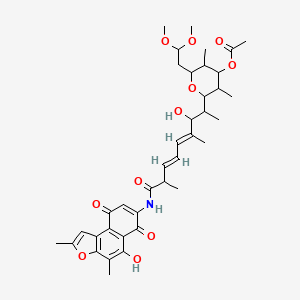
![[(3S,3aR,6S,6aS)-3-[3-(3,5-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12749135.png)


